5-(2-aminopropyl)-2-methoxyphenol hydrochloride
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Overview
Description
5-(2-aminopropyl)-2-methoxyphenol hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to other phenethylamines and has been studied for its unique properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminopropyl)-2-methoxyphenol hydrochloride typically involves several steps. One common method includes the following steps:
Methylation: The starting material, 2-hydroxyphenol, undergoes methylation to form 2-methoxyphenol.
Formylation: The 2-methoxyphenol is then subjected to formylation to introduce a formyl group at the desired position.
Aldol-type Condensation: The formylated compound undergoes an Aldol-type condensation reaction with a suitable aldehyde to form an intermediate.
Reduction: The intermediate is reduced to introduce the aminopropyl group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to improve yield and purity. For example, the use of palladium on carbon (Pd/C) as a catalyst in hydrogenation reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(2-aminopropyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminopropyl group or other functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
5-(2-aminopropyl)-2-methoxyphenol hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-(2-aminopropyl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on monoamine transporters, including those for serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, the compound can increase their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other phenethylamines and contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-aminopropyl)benzofuran (5-APB)
- 6-(2-aminopropyl)benzofuran (6-APB)
- 3,4-methylenedioxyamphetamine (MDA)
- 3,4-methylenedioxymethamphetamine (MDMA)
Uniqueness
5-(2-aminopropyl)-2-methoxyphenol hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and an aminopropyl side chainCompared to similar compounds, it may exhibit different potency, selectivity, and therapeutic effects .
Properties
CAS No. |
52336-33-1 |
---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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